![molecular formula C11H14BrNO4S B1507963 Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate CAS No. 946604-99-5](/img/structure/B1507963.png)
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Overview
Description
“Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate” is a chemical compound with the molecular formula C11H14BrNO4S . It is often used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . In the first stage, 3-(tert-butoxycarboxamido)thiophen-2-formic acid methyl ester is reacted with lithium diisopropyl amide in tetrahydrofuran at -78℃ . In the second stage, the resulting product is reacted with 1,2-dibromo-1,1,2,2-tetrafluoroethane in tetrahydrofuran . The yield of this reaction is reported to be around 34.4% .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4 . This indicates that the compound contains a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The compound has been used in a catalytic protodeboronation process . Paired with a Matteson–CH2– homologation, this allows for a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 336.2 g/mol. It is typically stored in a dry environment at 2-8°C . The compound is a greenish off-white solid .Scientific Research Applications
- Application : Researchers have explored derivatives of this compound as potential inhibitors of various kinases and proteins involved in disease pathways . For example, it has been investigated as an inhibitor of LIMK1, which plays a role in actin polymerization and metastatic potential in tumor cells.
- Application : Compound 62, a derivative of Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, has demonstrated remarkable potency as a competitive GSK-3β inhibitor. It also exhibits additional ROCK-1 inhibitory activity and shows anti-inflammatory and neuroprotective properties .
Fragment-Based Drug Discovery
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
properties
IUPAC Name |
methyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4/h5H,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCNMXAYFCAWPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723456 | |
Record name | Methyl 5-bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
946604-99-5 | |
Record name | Methyl 5-bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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